2-Fluoro-2-(3-fluorophenyl)propan-1-amine
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Overview
Description
“2-Fluoro-2-(3-fluorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H12FN . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C9H12FN . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 202.5±15.0 °C, and its predicted density is 1.039±0.06 g/cm3 . Its molecular weight is 153.2 .Scientific Research Applications
Synthetic Applications and Chemical Properties
Research has explored the electrophilic amination of phenols with diazenes, demonstrating the utility of fluorophenols in synthesizing novel compounds through ipso amination and the introduction of chlorine atoms, highlighting the compound's role in chemical transformations and modifications (Bombek et al., 2004). Another study focused on the synthesis of soluble fluoro-polyimides , showcasing the versatility of fluorinated compounds in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001). These applications underscore the compound's importance in material science and organic synthesis.
Pharmacological Research
In the realm of pharmacology, fluorinated compounds have been studied for their potential as drug candidates . For instance, fluorine-substituted 1,2,4-triazinones were synthesized and evaluated as potential anti-HIV-1 and CDK2 inhibitors, indicating the significant role of fluorine in enhancing the biological activity of pharmaceutical compounds (Makki et al., 2014). This research exemplifies how modifications to the chemical structure, such as fluorination, can impact the efficacy and specificity of therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds are known to interact with the human dopamine reuptake transporter
Mode of Action
It is known that similar compounds can cause free radical reactions . In these reactions, a hydrogen atom is removed from the compound, resulting in the formation of a radical . This radical can then participate in further reactions .
Biochemical Pathways
Similar compounds are known to affect the dopamine reuptake pathway
Pharmacokinetics
The replacement of a hydrogen atom with a fluorine atom in certain compounds is known to facilitate passage through the blood–brain barrier
Result of Action
Similar compounds are known to have stimulant effects
Action Environment
The stability of similar compounds can be affected by factors such as temperature and ph
Properties
IUPAC Name |
2-fluoro-2-(3-fluorophenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQFGGOTZWQBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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